molecular formula C24H27BrNP B582485 1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide CAS No. 1229444-44-3

1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide

Cat. No. B582485
M. Wt: 440.365
InChI Key: JKJSVXHLMBCNPA-UHFFFAOYSA-M
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Description

1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide is a chemical compound with the CAS RN: 1229444-44-3 . It is a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular formula of this compound is C24H27NP•Br . The molecular weight is 440.36 .


Chemical Reactions Analysis

This compound is used in the Suzuki-Miyaura Cross Coupling Reaction . It is also used in the Aza-Morita-Baylis-Hillman Reaction .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius .

Scientific Research Applications

  • Synthesis and Use in Organic Reactions : This compound, referred to as B in a study, is an ion-supported Ph3P compound used in organic synthesis. It's utilized in halogenation of alcohols, esterification of carboxylic acid with the Mitsunobu reaction, the Mizoroki–Heck reaction, and the Sonogashira reaction. The compound is advantageous for its stability in air, ease of product isolation, and the recovery of its co-product, ion-supported Ph3PO, which can be regenerated and reused (Imura, Shimojuh, Kawano, & Togo, 2010).

  • Applications in Wittig Reaction : Another study highlighted the use of this compound in the Wittig reaction, a chemical reaction used to convert aldehydes and ketones into alkenes. The compound was found effective for producing α,β-unsaturated ethyl esters and p-methylstyrene derivatives with high purity. The process also allowed for the simple recovery and reuse of the ion-supported Ph3P compound (Shimojuh, Imura, Moriyama, & Togo, 2011).

  • Use in Corrosion Inhibition : In the field of materials science, pyridinium bromide derivatives, including compounds similar to 1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide, have been studied as corrosion inhibitors for mild steel in acidic solutions. These compounds show high inhibition values, suggesting their potential application in protecting metals against corrosion (Raheem & Shihab, 2022).

  • Role in Electrodissolution in Batteries : A similar compound, 1-Ethyl-1-methyl-pyrrolidinium bromide, was investigated for its role in stabilizing bromine in zinc-bromide flow batteries. The study showed that this compound aids in the formation of uniformly flat zinc layers and prevents zinc-dendrite growth, indicating its importance in battery technology (Kim, Yun, & Jeon, 2019).

properties

IUPAC Name

[4-[(1-methylpyrrolidin-1-ium-1-yl)methyl]phenyl]-diphenylphosphane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NP.BrH/c1-25(18-8-9-19-25)20-21-14-16-24(17-15-21)26(22-10-4-2-5-11-22)23-12-6-3-7-13-23;/h2-7,10-17H,8-9,18-20H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJSVXHLMBCNPA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CC2=CC=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27BrNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693701
Record name 1-{[4-(Diphenylphosphanyl)phenyl]methyl}-1-methylpyrrolidin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide

CAS RN

1229444-44-3
Record name 1-{[4-(Diphenylphosphanyl)phenyl]methyl}-1-methylpyrrolidin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
H Togo - Science “Spring” Seminar - tcichemicals.com
In organic synthesis, most reactions require organic reagents and therefore, after each reaction, the desired product must be purified by column chromatography to remove organic co-…
Number of citations: 2 www.tcichemicals.com
RJ Oeschger - 2017 - research-collection.ethz.ch
Palladium catalyzed cross-coupling reactions are mild, chemoselective, functional group tolerant, and practical protocols for the formation of CC bonds. Of the three main steps within a …
Number of citations: 0 www.research-collection.ethz.ch

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